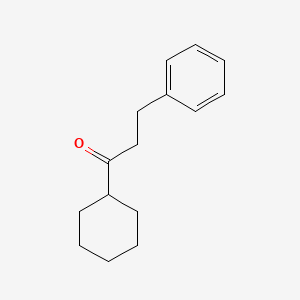

1-Cyclohexyl-3-phenylpropan-1-one

Description

1-Cyclohexyl-3-phenylpropan-1-one is a dialkyl ketone characterized by a cyclohexyl group attached to the carbonyl carbon and a phenyl-substituted propane backbone. It is synthesized via visible-light photoredox/nickel-catalyzed cross-coupling of acyl chlorides with secondary alkyltrifluoroborates, achieving yields of 72–79% under optimized conditions . The compound is obtained as a colorless liquid, with its structure confirmed by $ ^1H $ and $ ^{13}C $ NMR spectroscopy . Key spectral features include a carbonyl carbon resonance at δ 213.18–213.9 ppm and aromatic proton signals at δ 7.14–7.32 ppm . Its synthetic versatility and stability make it a candidate for applications in organic synthesis and materials science.

Properties

IUPAC Name |

1-cyclohexyl-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBKBXCVHMMYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391139 | |

| Record name | 1-cyclohexyl-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43125-06-0 | |

| Record name | 1-cyclohexyl-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexyl methyl ketone with benzyl alcohol in the presence of a catalyst such as [Ir(cod)Cl]2 and triphenylphosphine (PPh3). The reaction is typically carried out in an open atmosphere with potassium hydroxide (KOH) as a base .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research laboratories can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-phenylpropan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The phenyl and cyclohexyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and catalysts such as aluminum chloride (AlCl3) are used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-Cyclohexyl-3-phenylpropan-1-one has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-phenylpropan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl and cyclohexyl groups can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its effects in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- CPP exhibits higher yields (72–79%) in photoredox/Ni systems compared to bromine radical-mediated routes (62%) .

- Substituents on the alkyl group significantly impact yields. For example, the 2-methylcyclopentyl analog (3b) shows reduced yield (66%), likely due to steric hindrance from the smaller cyclopentyl ring .

Structural and Spectral Comparisons

NMR Data:

Key Observations :

- The carbonyl shift in CPP (δ 213.18–213.9) aligns with typical aliphatic ketones, whereas unsaturated analogs (e.g., cyclohexenyl derivatives) may exhibit downfield shifts due to conjugation effects .

- Aromatic proton environments remain consistent across phenyl-containing analogs (δ 7.14–7.32), while oxygenated systems (e.g., 3i) show additional signals for ether groups .

Physicochemical Properties

Key Observations :

- CPP’s cyclohexyl group enhances steric protection of the carbonyl, improving stability compared to cyclopropane or cyclohexenyl analogs .

Biological Activity

1-Cyclohexyl-3-phenylpropan-1-one, also known as a ketone compound, has garnered attention in recent years due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

This compound has a molecular formula of and a molecular weight of approximately 246.35 g/mol. The compound features a cyclohexyl group and a phenyl group attached to a propanone backbone, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to induce apoptosis through the activation of intrinsic pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical cellular processes, thereby modulating their activity. This interaction may lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit microbial growth.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various ketones, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Effects

A separate investigation assessed the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM.

Summary of Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | MIC = 32 µg/mL against Staphylococcus aureus |

| Study B | Anticancer | IC50 = 25 µM against MCF-7 cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.